Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9K4NO7P2. It is a potassium salt of a bisphosphonate, which is a class of compounds known for their ability to inhibit bone resorption. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the bisphosphonate structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves the careful addition of potassium hydroxide to phosphonic acid derivatives, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield various substituted bisphosphonates .
Scientific Research Applications
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.
Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: The compound is used in various industrial applications, including water treatment and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to chelate calcium ions, which is crucial for its inhibitory effects on bone resorption .
Comparison with Similar Compounds
Similar Compounds
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate: Similar in structure but with an ethylhexyl group instead of a hydroxyethyl group.
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate: Similar but with sodium instead of potassium.
Uniqueness
Tetrapotassium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium counterpart. Its hydroxyethyl group also imparts unique chemical characteristics that differentiate it from other bisphosphonates .
Properties
CAS No. |
94232-19-6 |
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Molecular Formula |
C4H9K4NO7P2 |
Molecular Weight |
401.46 g/mol |
IUPAC Name |
tetrapotassium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
GVYQKBLTSYFXGI-UHFFFAOYSA-J |
Canonical SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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